molecular formula C15H17NO2 B12626739 1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione CAS No. 919083-04-8

1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione

Cat. No.: B12626739
CAS No.: 919083-04-8
M. Wt: 243.30 g/mol
InChI Key: UVRKLSLTULDRLZ-UHFFFAOYSA-N
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Description

1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has been studied for its potential therapeutic uses and its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with 4-phenylbut-1-en-1-yl halides under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression. These actions are mediated through the modulation of gene expression and protein synthesis pathways .

Comparison with Similar Compounds

1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and synthetic versatility.

Biological Activity

1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the piperidine family, characterized by a piperidine ring substituted with a phenylbutene moiety. The synthesis of piperidine derivatives often involves multi-step reactions, including cyclization and functional group modifications. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antiviral Activity : Compounds structurally related to this compound have shown promising antiviral properties against various viruses, including HIV and influenza. For instance, derivatives have been evaluated for their ability to inhibit viral replication by targeting viral nucleoproteins and other essential components of the viral life cycle .
  • Neuroprotective Effects : Research indicates that similar piperidine derivatives can modulate nitric oxide production in the brain, suggesting potential neuroprotective effects. These compounds may act as sigma receptor ligands, which are implicated in neuroprotection mechanisms during ischemic events .
  • Antibacterial and Antifungal Activity : Some derivatives of piperidine have demonstrated significant antibacterial and antifungal properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various bacterial strains and fungi .

Antiviral Activity

Recent evaluations have highlighted the antiviral potential of this compound derivatives. For example:

CompoundVirus TargetedIC50 (µM)Comments
3fCVB-292Moderate protection observed
3gHSV-154Notable activity against herpes virus

These findings suggest that structural modifications can significantly influence antiviral efficacy .

Neuroprotective Mechanism

In vivo studies using animal models have indicated that compounds similar to this compound can attenuate nitric oxide production during NMDA-induced excitotoxicity. This effect is mediated through sigma receptor interactions, where the compound acts as an agonist:

Treatment GroupNO Production (citrulline recovery)
ControlBaseline
NMDA + L-NNADecreased NO production
NMDA + PPBPAttenuated NO production
NMDA + DuP 734 + PPBPIncreased NO production

This data highlights the potential for these compounds in neuroprotective therapies .

Case Studies

Several case studies have documented the therapeutic potential of piperidine derivatives:

  • Case Study on Antiviral Efficacy : A study evaluated a series of piperidine derivatives against HIV and reported that modifications in the aryl substituents enhanced antiviral activity significantly.
  • Neuroprotection in Ischemic Models : In a model of focal ischemia, treatment with sigma receptor ligands derived from piperidines resulted in reduced neuronal death and improved functional outcomes.

Properties

CAS No.

919083-04-8

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

1-(4-phenylbut-1-enyl)piperidine-2,6-dione

InChI

InChI=1S/C15H17NO2/c17-14-10-6-11-15(18)16(14)12-5-4-9-13-7-2-1-3-8-13/h1-3,5,7-8,12H,4,6,9-11H2

InChI Key

UVRKLSLTULDRLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)C=CCCC2=CC=CC=C2

Origin of Product

United States

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